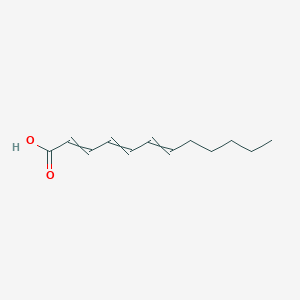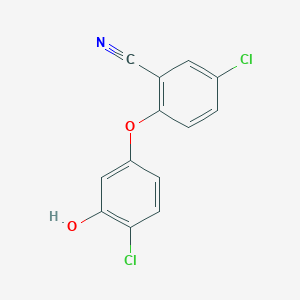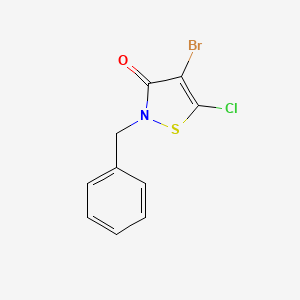
2-Benzyl-4-bromo-5-chloro-1,2-thiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-4-bromo-5-chloro-1,2-thiazol-3(2H)-one is a heterocyclic compound containing a thiazole ring substituted with benzyl, bromo, and chloro groups. Compounds with such structures are often studied for their potential biological activities and applications in various fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-bromo-5-chloro-1,2-thiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. For example, a common route might involve the reaction of a benzyl-substituted thioamide with a brominating agent and a chlorinating agent in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-bromo-5-chloro-1,2-thiazol-3(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The benzyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromo or chloro groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-bromo-5-chloro-1,2-thiazol-3(2H)-one depends on its specific interactions with molecular targets. For example, it might inhibit enzymes or interact with cellular receptors, leading to specific biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-4-bromo-1,2-thiazol-3(2H)-one
- 2-Benzyl-5-chloro-1,2-thiazol-3(2H)-one
- 4-Bromo-5-chloro-1,2-thiazol-3(2H)-one
Uniqueness
The unique combination of benzyl, bromo, and chloro substituents in 2-Benzyl-4-bromo-5-chloro-1,2-thiazol-3(2H)-one might confer specific properties that are not present in similar compounds. This could include unique reactivity or specific biological activities.
Properties
CAS No. |
73227-16-4 |
|---|---|
Molecular Formula |
C10H7BrClNOS |
Molecular Weight |
304.59 g/mol |
IUPAC Name |
2-benzyl-4-bromo-5-chloro-1,2-thiazol-3-one |
InChI |
InChI=1S/C10H7BrClNOS/c11-8-9(12)15-13(10(8)14)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
FIWQOOGTAXWVKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C(S2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


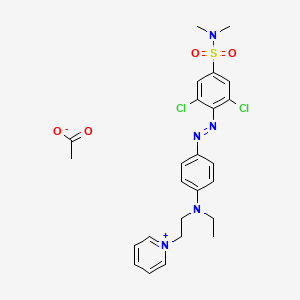

![barium(2+);4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14466389.png)
![1-Docosanone, 1-[2,3,4(or 3,4,5)-trihydroxyphenyl]-](/img/structure/B14466395.png)




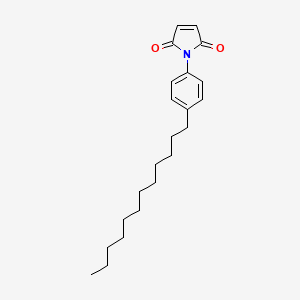
![4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14466430.png)
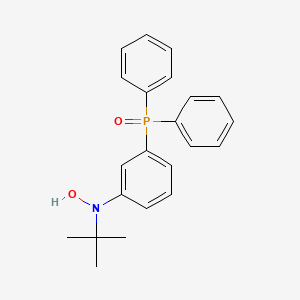
![Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester](/img/structure/B14466444.png)
